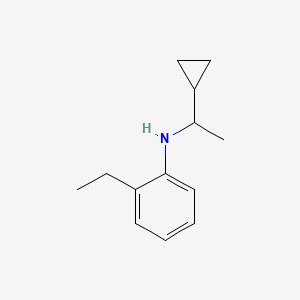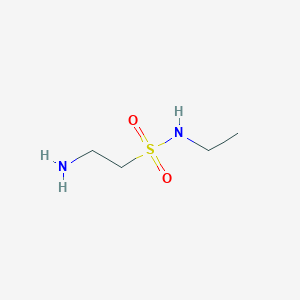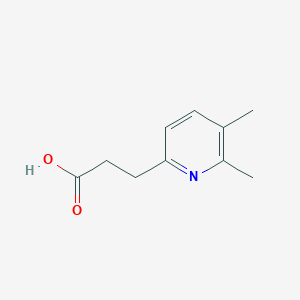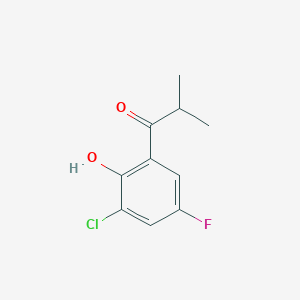
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one can be achieved through several routes. One common method involves the Fries rearrangement of 2-chloro-4-fluoro-phenyl chloroacetate with aluminum chloride without solvent at temperatures ranging from 130°C to 140°C . This reaction yields the desired compound with a moderate yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, where reagents such as sodium methoxide or potassium tert-butoxide can replace these groups with other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar compounds include:
- 1-(3-Chloro-4-hydroxyphenyl)ethanone
- 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethanone
Compared to these compounds, 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to the presence of the methylpropan-1-one moiety, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,14H,1-2H3 |
InChI Key |
OMVQZVGLJUHDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
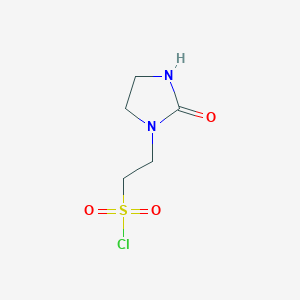
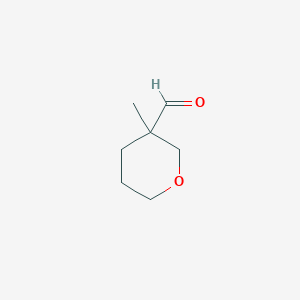
![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
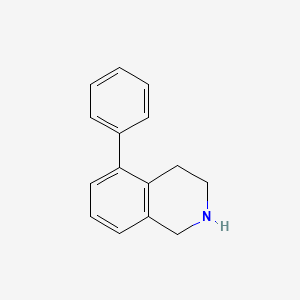
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
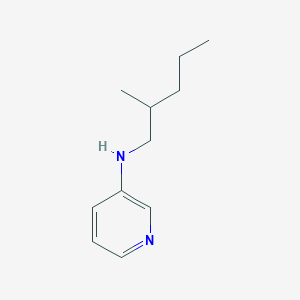
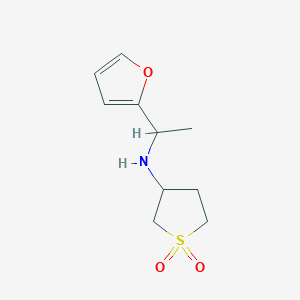
![2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
